molecular formula C10H7Cl2NO3 B6357788 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid CAS No. 1368678-83-4

1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid

カタログ番号 B6357788
CAS番号: 1368678-83-4
分子量: 260.07 g/mol
InChIキー: WVJLLNXZMXDDEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid, also known as 3,5-dichlorophenyl oxazetidine-3-carboxylic acid (DOPO-CAA), is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. DOPO-CAA has been used in the synthesis of several compounds, including the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases. The compound has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments.

科学的研究の応用

DOPO-CAA has been studied for its potential use in a variety of scientific applications. For example, the compound has been used in the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and malaria. Additionally, the compound has been studied for its potential use in the synthesis of other compounds, such as the antifungal agent terbinafine.

作用機序

The mechanism of action of DOPO-CAA is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine.
Biochemical and Physiological Effects
DOPO-CAA has been studied for its potential biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine. Additionally, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

実験室実験の利点と制限

DOPO-CAA has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its availability and relative ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. However, the compound is also relatively expensive, and the synthesis process can be time-consuming. Additionally, the compound is not widely available, and the synthesis process can be difficult to replicate in a laboratory setting.

将来の方向性

There are several potential future directions for the use of DOPO-CAA. One potential direction is the development of new compounds based on the compound’s structure. Additionally, the compound could be used in the synthesis of new drugs, such as antifungal agents, or in the treatment of various diseases. Additionally, the compound could be further studied for its potential biochemical and physiological effects. Finally, the compound could be used in the development of new laboratory experiments, such as those involving the synthesis of new compounds or the study of the compound’s biochemical and physiological effects.

合成法

DOPO-CAA can be synthesized through a variety of methods, including the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of potassium carbonate, followed by the addition of sodium hydroxide and water. Other methods of synthesis include the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of a base, such as potassium carbonate, followed by the addition of sodium hydroxide and water.

特性

IUPAC Name

1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-4-8(9(13)14)10(15)16/h1-3,8H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLLNXZMXDDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。